molecular formula C23H22N4OS B11975845 N-Benzyl-2-(3-(9H-carbazol-9-YL)propanoyl)hydrazinecarbothioamide

N-Benzyl-2-(3-(9H-carbazol-9-YL)propanoyl)hydrazinecarbothioamide

Cat. No.: B11975845
M. Wt: 402.5 g/mol
InChI Key: XMDBFYDBWRZXQJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(3-(9H-carbazol-9-YL)propanoyl)hydrazinecarbothioamide involves multiple steps. One common method includes the reaction of carbazole derivatives with thiosemicarbazide under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process. The mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory preparation but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(3-(9H-carbazol-9-YL)propanoyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-Benzyl-2-(3-(9H-carbazol-9-YL)propanoyl)hydrazinecarbothioamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-2-(3-(9H-carbazol-9-YL)propanoyl)hydrazinecarbothioamide stands out due to its potent antioxidant and anticancer activities, particularly its ability to inhibit the PI3K/Akt/mTOR pathway . This makes it a promising candidate for further research and potential therapeutic applications.

Properties

Molecular Formula

C23H22N4OS

Molecular Weight

402.5 g/mol

IUPAC Name

1-benzyl-3-(3-carbazol-9-ylpropanoylamino)thiourea

InChI

InChI=1S/C23H22N4OS/c28-22(25-26-23(29)24-16-17-8-2-1-3-9-17)14-15-27-20-12-6-4-10-18(20)19-11-5-7-13-21(19)27/h1-13H,14-16H2,(H,25,28)(H2,24,26,29)

InChI Key

XMDBFYDBWRZXQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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